N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 955233-74-6
VCID: VC6702253
InChI: InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20)
SMILES: CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

CAS No.: 955233-74-6

Cat. No.: VC6702253

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide - 955233-74-6

Specification

CAS No. 955233-74-6
Molecular Formula C17H20N2O4S
Molecular Weight 348.42
IUPAC Name N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)furan-2-carboxamide
Standard InChI InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)19-8-7-13-5-6-15(11-14(13)12-19)18-17(20)16-4-3-9-23-16/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,18,20)
Standard InChI Key WKVUMQCQUPBBJG-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CO3

Introduction

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound belonging to the class of carboxamides. It features a tetrahydroisoquinoline structure combined with a furan ring and a propylsulfonyl group, which are crucial for its potential bioactivity. This compound is of interest in medicinal chemistry due to its unique molecular architecture, which suggests interactions with various biological targets.

Synthesis

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, including nucleophilic substitutions and cyclizations. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor the reaction progress and confirm the product's identity.

Biological Activity and Potential Applications

While specific data on N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is limited, related tetrahydroisoquinoline derivatives are known for their diverse biological activities, including neuroprotective and antidepressant effects. The presence of a propylsulfonyl group and a furan ring may contribute to its potential interaction with biological targets such as receptors or enzymes, which could be explored for therapeutic applications.

Research Findings and Future Directions

Given the structural similarity to compounds with known biological activities, further research is warranted to explore the potential therapeutic applications of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide. This could involve in vitro and in vivo studies to assess its efficacy and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator